2,3,4-Trifluoro-5-methylbenzoic acid

Lipophilicity Drug Design Physicochemical Properties

Ensuring correct regioisomeric substitution is critical for quinolone SAR and IP validity. Generic trifluoromethylbenzoic acids lack the contiguous 2,3,4-fluorine pattern with a 5-methyl group required for 6-CF3 quinolone antibacterials. - **Regiochemical precision:** Enables targeted 6-trifluoromethyl quinolone construction; avoid inactive 8-CF3 isomers. - **Scale-ready economics:** >80% yield route without hazardous lithiation; standard facility scale-up, lower CapEx. - **GMP-adjacent quality:** 97-98% purity with reference ¹H NMR spectra (Wiley KnowItAll) for direct QC integration.

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
CAS No. 65829-28-9
Cat. No. B3031745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluoro-5-methylbenzoic acid
CAS65829-28-9
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1F)F)F)C(=O)O
InChIInChI=1S/C8H5F3O2/c1-3-2-4(8(12)13)6(10)7(11)5(3)9/h2H,1H3,(H,12,13)
InChIKeyLQZDLWIPIVCIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trifluoro-5-methylbenzoic Acid: Identity & Specifications


2,3,4-Trifluoro-5-methylbenzoic acid (CAS 65829-28-9) is a polyfluorinated aromatic carboxylic acid characterized by a benzoic acid core bearing three contiguous fluorine atoms at the 2-, 3-, and 4-positions and a methyl group at the 5-position . The compound has a molecular formula of C8H5F3O2 and a molecular weight of 190.12 g/mol, with a calculated LogP of approximately 2.57, indicating moderate lipophilicity suitable for membrane penetration in bioactive molecule design . Commercially, this compound is supplied as a solid with typical purity specifications ranging from 95% to 98% across multiple vendors, and is utilized primarily as a fluorinated building block in the synthesis of pharmaceutical intermediates, particularly within the fluoroquinolone antibacterial class [1].

Building Block Fluorinated intermediate for quinolone and heterocycle synthesis
Regioisomer Specific 2,3,4-trifluoro-5-methyl pattern targets 6-CF3 pharmacophores
Quality Commercial grades with high purity support direct synthetic use

2,3,4-Trifluoro-5-methylbenzoic Acid: Generic Substitution Failure


The substitution pattern of fluorine atoms and the methyl group on the benzoic acid ring critically determines the electronic environment, steric accessibility, and downstream reactivity in cross-coupling and condensation reactions. In the synthesis of fluoroquinolone antibacterials, the specific 2,3,4-trifluoro arrangement with a 5-methyl substituent provides a unique regiochemical handle for further functionalization that cannot be replicated by regioisomers such as 2,4,5-trifluoro-3-methylbenzoic acid or 2,3,5-trifluoro-4-methylbenzoic acid [1]. The contiguous fluorination pattern adjacent to the carboxyl group also imparts distinct acid strength (pKa modulation) and metabolic stability profiles compared to mono- or di-fluorinated analogs, which directly influences the pharmacokinetic properties of the final drug molecule [2]. Consequently, substituting this specific isomer with a generic 'trifluoromethylbenzoic acid' alternative without precise regioisomeric matching will alter the stereoelectronic properties of the derived quinolone core, potentially compromising antibacterial potency, spectrum of activity, or synthetic yield at critical reaction steps [3].

Target 2,3,4-Trifluoro-5-methylbenzoic acid (6-CF3 precursor)
Substitute 2,4,5-Trifluoro-3-methyl isomer leads to 8-CF3 quinolone, altering activity profile
Target Tri-fluorinated 5-methyl pattern
Substitute Mono-/di-fluorinated analogs shift LogP and pKa, potentially affecting metabolic stability
Target Defined substitution for regioselective SNAr
Substitute Generic trifluoromethylbenzoic acids may introduce uncertain regiochemistry and lower synthetic yield

2,3,4-Trifluoro-5-methylbenzoic Acid: Evidence & Differentiation


Lipophilicity vs. Non-Fluorinated Analogs

The calculated partition coefficient (LogP) of 2,3,4-trifluoro-5-methylbenzoic acid is approximately 2.57, which represents a significant increase in lipophilicity compared to the non-fluorinated parent compound 4-methylbenzoic acid (p-toluic acid), which has a LogP of approximately 1.9 [1]. This LogP value also differentiates the target compound from partially fluorinated analogs: 3-fluoro-2-methylbenzoic acid exhibits a LogP of approximately 1.7, while 2,4-difluoro-5-methylbenzoic acid exhibits a LogP of approximately 2.1, demonstrating that the tri-fluorinated 2,3,4-pattern with a 5-methyl group achieves an optimal intermediate LogP window that balances aqueous solubility and membrane permeability for oral drug candidates [1]. The compound's Fsp3 (fraction of sp3-hybridized carbons) value of 0.125 reflects its highly aromatic, planar structure characteristic of fluoroquinolone precursors .

Lipophilicity (LogP)
Reported
LogP 2.57 LogP 1.9 (non-F)
Supports membrane permeability screening in drug design
In silico calculation; ΔLogP +0.67 vs. 4-methylbenzoic acid
Lipophilicity Drug Design Physicochemical Properties

Synthetic Yield Improvement vs. Prior Art

The novel process disclosed for preparing 2,3,4-trifluoro-5-substituted benzoic acids achieves yields exceeding 80% under optimized conditions, representing a substantial improvement over prior art methods (methods 1 and 2) that produced the analogous 2,4,5-trifluoro-3-substituted benzoic acid derivatives with yields of 50% or less and less than 60%, respectively [1][2]. Specifically, the patented methodology avoids the explosive intermediates associated with lithiation of 1-bromo-2,4,5-trifluoro-3-trifluoromethylbenzene, which had been a significant industrial safety and scalability concern in earlier production routes [2]. This yield differential translates to approximately 33-60% greater material throughput per reaction batch when synthesizing the 2,3,4-trifluoro-5-substituted series compared to the 2,4,5-trifluoro-3-substituted regioisomer series using prior art methods [1].

Synthetic Yield
Head-to-head
>80%
yield (new process)
May improve production economy and reduce waste
vs. ≤50% yield in prior art methods
Process Chemistry Industrial Synthesis Yield Optimization

Regioisomeric Specificity for 6-CF3 Quinolones

2,3,4-Trifluoro-5-methylbenzoic acid serves as a direct precursor to 2,3,4-trifluoro-5-trifluoromethylbenzoic acid, which is an essential intermediate specifically required for the synthesis of quinolone carboxylic acids bearing a 6-trifluoromethyl group [1]. In contrast, the regioisomeric 2,4,5-trifluoro-3-methylbenzoic acid leads to 2,4,5-trifluoro-3-trifluoromethylbenzoic acid, which produces quinolones with an 8-trifluoromethyl substitution pattern [2]. This regioisomeric distinction is non-interchangeable in medicinal chemistry programs targeting the 6-position of the fluoroquinolone core, as the position of the trifluoromethyl group profoundly influences the antibacterial spectrum, potency against specific pathogens, and resistance profile of the final drug candidate [3]. Patents explicitly identify the 2,3,4-trifluoro-5-substituted series as the preferred starting material for accessing the 6-trifluoromethyl quinolone pharmacophore space [1].

Regioisomeric Specificity
Head-to-head
6-CF3 quinolone 8-CF3 quinolone
Regioisomeric identity critical for target scaffold
2,4,5-isomer leads to divergent substitution pattern
Antibacterial Agents Fluoroquinolone Synthesis Regioselectivity

Purity & Analytical Reference Data

Commercial suppliers offer 2,3,4-trifluoro-5-methylbenzoic acid at certified purities ranging from 95% (AKSci catalog specification) to 98% (Leyan catalog specification), with the compound's identity verifiable through reference NMR spectral data available in the Wiley KnowItAll spectral library (SpectraBase Compound ID: IFYlyFoBdX0) [1]. The compound has been assigned an MDL number (MFCD20643360), enabling unambiguous database cross-referencing for regulatory and procurement documentation . In contrast, several regioisomeric analogs (e.g., 2,3,5-trifluoro-4-methylbenzoic acid) lack standardized spectral reference data in public repositories and are offered at lower typical purities (90-95%) due to more challenging chromatographic separation from synthetic byproducts . The availability of validated ¹H NMR spectra in acetone-d6 provides a direct analytical benchmark for identity confirmation and purity assessment in quality control workflows [1].

Purity & Reference Data
Reported
Purity 95–98%
NMR Reference Available (SpectraBase)
MDL MFCD20643360
Supports QC and regulatory documentation
Higher purity reduces in-house purification burden
Quality Control Analytical Chemistry Procurement Specifications

Electronic & Steric Effects of Methyl Position

The placement of the methyl group at the 5-position (meta to carboxyl) in 2,3,4-trifluoro-5-methylbenzoic acid creates a distinct electronic environment compared to analogs with methyl at the 3-position (ortho to carboxyl) or 4-position (para to carboxyl). The 5-methyl substituent exerts an electron-donating inductive effect (+I) and weak hyperconjugative stabilization that increases electron density at the carboxyl-bearing C1 position, modulating the pKa of the carboxylic acid group to approximately 3.1-3.3 compared to 2.8-3.0 for the non-methylated 2,3,4-trifluorobenzoic acid [1]. This pKa elevation of approximately 0.2-0.3 units enhances the nucleophilicity of the derived carboxylate anion in SN2 esterification reactions while maintaining sufficient acidity for efficient salt formation and purification. Critically, the 5-methyl position avoids steric hindrance at the reactive carboxyl-adjacent C2 fluorine site that would occur with a 3-methyl substituent, preserving synthetic accessibility for subsequent nucleophilic aromatic substitution (SNAr) reactions that are central to fluoroquinolone construction [2].

Electronic & Steric Effects
Class-level
Estimated pKa 3.1–3.3
Steric access C2 fluorine unhindered
May influence esterification and SNAr reactivity
Class-level inference from Hammett constants
Structure-Activity Relationship Electron-Donating Effects Synthetic Accessibility

2,3,4-Trifluoro-5-methylbenzoic Acid: Application Scenarios


6-Trifluoromethyl Fluoroquinolone Synthesis

This compound is the designated precursor for constructing quinolone carboxylic acid scaffolds bearing a 6-trifluoromethyl group, a key structural motif in next-generation fluoroquinolone antibacterials with enhanced potency against resistant Gram-positive and Gram-negative pathogens [1]. The regiospecific 2,3,4-trifluoro-5-methyl substitution pattern ensures that after conversion to 2,3,4-trifluoro-5-trifluoromethylbenzoic acid and subsequent cyclocondensation, the trifluoromethyl group is positioned precisely at the 6-position of the quinolone nucleus, which is essential for achieving the intended antibacterial spectrum [2]. Substitution with 2,4,5-trifluoro-3-methylbenzoic acid would instead yield 8-trifluoromethyl quinolones with altered pharmacological properties, potentially invalidating structure-activity relationship (SAR) data and intellectual property claims [1]. Procurement of this specific regioisomer is therefore mandatory for research programs targeting the 6-CF3 quinolone chemical space.

Industrial-Scale Production of Fluorinated Intermediates

For kilogram-scale manufacturing campaigns, 2,3,4-trifluoro-5-methylbenzoic acid offers a substantial economic advantage over regioisomeric alternatives due to the availability of a high-yielding (>80%) synthetic route that avoids the explosive intermediates and sub-60% yields associated with prior art methods for other trifluoromethylbenzoic acid regioisomers [1]. The improved process safety profile—specifically the elimination of lithiation steps that risk exothermic decomposition—enables reliable scale-up in standard chemical manufacturing facilities without requiring specialized high-hazard containment infrastructure [2]. This translates to lower capital expenditure requirements, reduced batch cycle times, and decreased waste disposal costs per unit mass of final active pharmaceutical ingredient (API).

Method Validation with Certified Reference Data

Procurement of 2,3,4-trifluoro-5-methylbenzoic acid from suppliers providing material at 97-98% purity with accompanying analytical certificates enables direct integration into GMP-adjacent quality control workflows without the need for extensive in-house purification or method development [1]. The availability of validated ¹H NMR reference spectra in the Wiley KnowItAll spectral library (SpectraBase Compound ID: IFYlyFoBdX0) provides an authoritative benchmark for identity confirmation, impurity profiling, and quantitative NMR (qNMR) assay development [2]. This contrasts with lesser-characterized regioisomeric analogs that lack public spectral reference data and typically require additional investment in analytical method validation and reference standard synthesis before they can be used in regulated pharmaceutical development environments.

Fluorinated Building Blocks for Agrochemicals

The unique combination of three contiguous fluorine atoms and a 5-methyl group in 2,3,4-trifluoro-5-methylbenzoic acid provides a differentiated building block for the synthesis of fluorinated agrochemical active ingredients, particularly herbicides and fungicides that require enhanced metabolic stability and soil mobility characteristics [1]. The calculated LogP of 2.57 positions this intermediate favorably for designing crop protection agents that balance systemic translocation (requiring moderate hydrophilicity) with cuticular penetration (requiring sufficient lipophilicity) [2]. Compared to non-fluorinated benzoic acid derivatives that exhibit LogP values below 2.0, this compound enables the design of active ingredients with improved foliar uptake and rainfastness properties without sacrificing phloem mobility.

Application
Selection Property
Validation Focus
6-CF3 Quinolone Research
Regioisomeric 2,3,4-trifluoro-5-methyl pattern
Confirm 6-position substitution in derived quinolone by NMR
Process Development & Scale-Up
High-yield route with improved safety profile
Verify batch yield consistency and impurity levels
Analytical QC & Method Validation
Certified purity ranges and public NMR reference
Use reference spectrum for identity and purity confirmation
Agrochemical Building Block
Balanced LogP for foliar uptake potential
Evaluate systemic translocation in plant tissue models

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